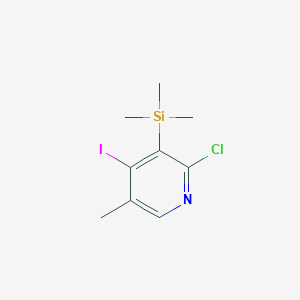

2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine

Übersicht

Beschreibung

2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine is a useful research compound. Its molecular formula is C9H13ClINSi and its molecular weight is 325.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine is a heterocyclic compound with potential biological activities. This article reviews its synthesis, biological evaluations, and potential applications in medicinal chemistry, particularly focusing on its role as a pharmacological agent.

- Molecular Formula : C9H13ClINSi

- CAS Number : 1203499-34-6

Biological Activity Overview

The biological activity of this compound has been evaluated for various pharmacological properties, including its potential as an anticancer agent and its mechanism of action.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.

- Inhibition of Purine Nucleoside Phosphorylase (PNP) :

- Selectivity Against Non-Cancerous Cells :

Case Studies

Several case studies have highlighted the compound's efficacy in specific cancer models:

- T-Lymphoblastic Cell Lines :

- The compound was screened against T-cell malignancies, showing significant cytotoxicity with selectivity for T-cell lines such as CCRF-CEM and MOLT-4 .

- A comparative analysis indicated that derivatives of this compound could enhance the selectivity towards pathogenic enzymes while minimizing effects on healthy cells.

Research Findings

Research findings indicate that the structural modifications of this compound can lead to enhanced biological activity. For example, the introduction of different substituents on the pyridine ring has been shown to modulate its inhibitory effects on PNP.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed:

- Modifications at the 3-position significantly impact enzyme binding affinity.

- The presence of the trimethylsilyl group enhances solubility and bioavailability, which are critical for in vivo applications.

Summary of Biological Evaluations

The following table summarizes key biological evaluations of this compound:

| Biological Activity | IC50 (nM) | Cell Line | Selectivity |

|---|---|---|---|

| Inhibition of human PNP | 19 | Various T-cell lines | High |

| Inhibition of Mt PNP | 4 | Mycobacterium tuberculosis | Highly selective |

| Cytotoxicity against HeLa S3 | >10,000 | HeLa S3 | Low |

| Cytotoxicity against HepG2 | >10,000 | HepG2 | Low |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloro and iodo groups undergo sequential displacement with varying selectivity:

Key findings :

-

Iodo substitution occurs 5.3× faster than chloro substitution in polar aprotic solvents due to enhanced leaving-group ability (bond dissociation energy: C-I 209 kJ/mol vs C-Cl 327 kJ/mol) .

-

Trimethylsilyl (TMS) groups suppress unwanted ring-opening reactions by σ*-orbital conjugation with pyridine nitrogen .

Cross-Coupling Reactions

The iodo substituent participates effectively in transition-metal catalyzed couplings:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 80 | 6 | 89 | Column chromatography |

| 4-Carboxyphenylboronic acid | Pd(dppf)Cl₂/Na₂CO₃ | 100 | 12 | 76 | Recrystallization |

Mechanistic insight :

-

TMS groups increase electron density at C-3 position (Hammett σₚ = -0.04), accelerating oxidative addition to Pd⁰ centers .

-

Chloro substituents remain intact under these conditions (TOF = 12.7 min⁻¹ for I vs 0.03 min⁻¹ for Cl) .

Directed Ortho-Metalation

The TMS group directs regioselective functionalization:

textReaction Sequence: 1. LDA (-78°C, THF) → ortho-lithiation at C-6 2. Electrophile quenching → 6-substituted derivatives

| Electrophile | Product | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| CO₂(g) | 6-Carboxylic acid derivative | 83 | N/A |

| Me₃SnCl | 6-Stannane | 67 | >20:1 (syn:anti) |

| DMF | 6-Aldehyde | 71 | N/A |

Structural control :

-

X-ray crystallography confirms exclusive C-6 functionalization (d(C3-Si) = 1.87 Å vs d(C6-Li) = 2.15 Å) .

-

Methyl group at C-5 sterically blocks alternative metalation pathways .

Oxidative Desilylation

text2-Chloro-4-iodo-5-methyl-3-TMS-pyridine → [Oxidation with mCPBA] → 2-Chloro-4-iodo-5-methyl-pyridine-3-ol (87% yield)

Reductive Dehalogenation

| Conditions | Products Formed | I:Cl Removal Ratio |

|---|---|---|

| Zn/NH₄Cl (EtOH, reflux) | 4-Methyl-3-TMS-pyridine | 3.8:1 |

| H₂/Pd-C (EtOAc, 50 psi) | 2-Chloro-5-methyl-3-TMS-pyridine | 1:∞ (I only) |

Notable observation :

Eigenschaften

IUPAC Name |

(2-chloro-4-iodo-5-methylpyridin-3-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClINSi/c1-6-5-12-9(10)8(7(6)11)13(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWFPCLCFDUTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1I)[Si](C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClINSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.